molecular formula C25H25BrN2O4 B11322808 1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11322808
M. Wt: 497.4 g/mol
InChI Key: KTWJYUXOTQESJC-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a morpholinylpropyl group attached to a chromeno[2,3-c]pyrrole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Chemical Reactions Analysis

1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholinylpropyl group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4 g/mol

IUPAC Name

1-(3-bromophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25BrN2O4/c1-16-6-7-20-19(14-16)23(29)21-22(17-4-2-5-18(26)15-17)28(25(30)24(21)32-20)9-3-8-27-10-12-31-13-11-27/h2,4-7,14-15,22H,3,8-13H2,1H3

InChI Key

KTWJYUXOTQESJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)Br

Origin of Product

United States

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